4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl is a chemical compound with the molecular formula C14H6F6N2O4 and a molecular weight of 380.2 g/mol It is characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 3,3’-bis(trifluoromethyl)-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under thermal conditions.
Major Products Formed
Reduction: 4,4’-Diamino-3,3’-bis(trifluoromethyl)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl depends on its chemical reactivity and interactions with other molecules. The nitro groups can undergo reduction to form amino groups, which can then interact with various biological targets. The trifluoromethyl groups contribute to the compound’s lipophilicity and can influence its binding affinity to molecular targets. The biphenyl core provides structural rigidity and can facilitate interactions with aromatic residues in proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro-1,1’-biphenyl: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
3,3’-Bis(trifluoromethyl)-1,1’-biphenyl:
4,4’-Diamino-3,3’-bis(trifluoromethyl)-1,1’-biphenyl: The reduced form of the compound with amino groups instead of nitro groups
Uniqueness
4,4’-Dinitro-3,3’-bis(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-nitro-4-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O4/c15-13(16,17)9-5-7(1-3-11(9)21(23)24)8-2-4-12(22(25)26)10(6-8)14(18,19)20/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBWIABPTZDUPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493566 |
Source
|
Record name | 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363-95-1 |
Source
|
Record name | 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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